2-Imidazo[1,5-a]pyridin-1-ylacetic acid
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Overview
Description
2-Imidazo[1,5-a]pyridin-1-ylacetic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 176.17 .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Molecular Structure Analysis
The IUPAC name of this compound is 2-(imidazo[1,5-a]pyridin-1-yl)acetic acid . The InChI code is 1S/C9H8N2O2/c12-9(13)5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5H2,(H,12,13) .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Characterization
2-Imidazo[1,5-a]pyridin-1-ylacetic acid and its derivatives have been synthesized and structurally characterized, demonstrating their potential in forming complexes with various metals. These complexes exhibit thermal stability and unique magnetic and photophysical properties. For instance, the synthesis of imidazo[1,2-a]pyridin-2-ylacetic acid and its anion-formed complexes with nickel, cobalt, manganese, and cadmium have been investigated. These complexes show distinct thermal stability and magnetic properties due to their hexa-coordinated environments and 2D hydrogen-bonded networks (Dylong et al., 2014).
Photophysical Investigation and Sensor Applications
Imidazo[1,5-a]pyridine-based fluorophores demonstrate significant solvatochromic behavior, making them suitable candidates as cell membrane probes. Their compact shape and remarkable photophysical properties allow for the successful intercalation into lipid bilayers, which is crucial for studying membrane dynamics, hydration, and fluidity. This application is essential for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).
N-Heterocyclic Carbenes and Coordination Chemistry
The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, which are crucial in coordination chemistry and catalysis. The synthesis of mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and their derivatives has been explored, showcasing the scaffold's potential in developing novel carbenes (Alcarazo et al., 2005).
Safety and Hazards
Future Directions
Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
Properties
IUPAC Name |
2-imidazo[1,5-a]pyridin-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMDEAVAGNHCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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